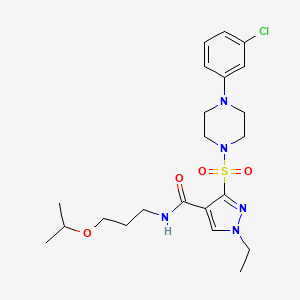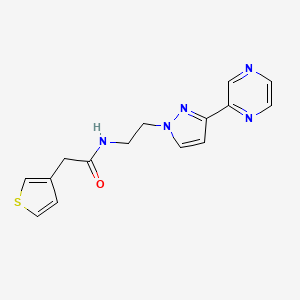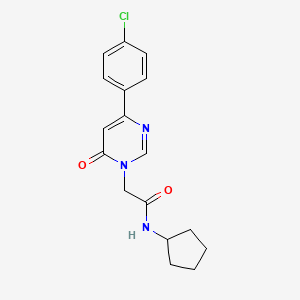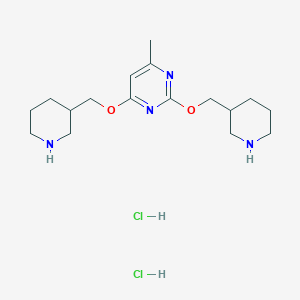![molecular formula C8H17N3O2S B2628326 N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide CAS No. 1552182-41-8](/img/structure/B2628326.png)
N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide” is a chemical compound that contains a total of 32 bonds, including 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, and 1 secondary amine . It consists of 31 atoms: 17 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .
Synthesis Analysis
The synthesis of pyrrole derivatives, such as “this compound”, often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . Other methods include the Knorr’s reaction and the production of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate .Molecular Structure Analysis
The molecular structure of “this compound” includes 2 five-membered rings and 1 eight-membered ring. It also contains 1 secondary amine .Physical And Chemical Properties Analysis
“this compound” contains a total of 32 bonds, including 15 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 2 five-membered rings, 1 eight-membered ring, and 1 secondary amine . It consists of 31 atoms: 17 Hydrogen atoms, 8 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom .科学的研究の応用
Synthesis and Chemical Applications
A study by Liu et al. (2000) discusses a highly regioselective synthesis strategy for 2,3,4-trisubstituted 1H-pyrroles utilizing N,N-dimethyl 3,4-bis(trimethylsilyl)-1H-pyrrole-1-sulfonamide. This methodology facilitated the synthesis of marine natural product lukianol A, showcasing the compound's utility in complex organic synthesis and natural product assembly Liu, J.-H., Yang, Q., Mak, A., & Wong, H. (2000). Journal of Organic Chemistry, 65, 3587-3595.
Biomedical Research Applications
Sulfonamide-based compounds, including those related to N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide, are explored for their antimicrobial properties. Akbari et al. (2022) synthesized N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones and investigated their antimicrobial activity. This study underscores the potential of sulfonamide derivatives in developing new antimicrobial agents Akbari, S., Kabirifard, H., Balalaie, S., & Amini, K. (2022). Organic Preparations and Procedures International, 54, 536-546.
Moreover, Ghomashi et al. (2022) reviewed sulfonamide hybrids, highlighting their diverse pharmacological activities, including antibacterial and antitumor effects. This comprehensive review emphasizes the broad utility of sulfonamide derivatives in drug development Ghomashi, R., Ghomashi, S., Aghaei, H., & Massah, A. (2022). Current Medicinal Chemistry.
Materials Science
In the field of materials science, Zhang et al. (2008) reported on highly luminescent polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit. These polymers, which relate to the broader family of this compound derivatives, exhibit strong fluorescence and potential applications in optoelectronic devices Zhang, K. A. I., & Tieke, B. (2008). Macromolecules, 41, 7287-7295.
将来の方向性
特性
IUPAC Name |
N,N-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2S/c1-10(2)14(12,13)11-5-7-3-4-9-8(7)6-11/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJFBZRDRQJTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC2CCNC2C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N,N-diethylacetamide](/img/structure/B2628243.png)
![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)
![[3-(Aminomethyl)-4-benzylmorpholin-3-yl]methanol](/img/structure/B2628245.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)







![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2628265.png)

